2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide
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Overview
Description
2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide is an organic compound with a complex structure that includes both an oxirane (epoxide) ring and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide typically involves the reaction of an appropriate precursor with reagents that facilitate the formation of the oxirane ring and the amide group. One common method involves the condensation of aldehyde pyrazole with activated methylenes in water, followed by the formation of the oxirane ring . The reaction conditions often include the use of catalysts such as potassium carbonate (K2CO3) and solvents like water to promote the reaction under green chemistry conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the less hindered carbon atom of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against multi-resistant bacteria and fungi.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can disrupt the function of enzymes and other proteins, contributing to its biological effects. The amide group may also play a role in stabilizing interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- Ethyl-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- 2-Cyano-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enamide
Uniqueness
2-Methyl-3-(3-methyloxiran-2-yl)prop-2-enamide is unique due to the presence of both an oxirane ring and an amide group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-methyl-3-(3-methyloxiran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C7H11NO2/c1-4(7(8)9)3-6-5(2)10-6/h3,5-6H,1-2H3,(H2,8,9) |
InChI Key |
OYZABTBQDWPUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C=C(C)C(=O)N |
Origin of Product |
United States |
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